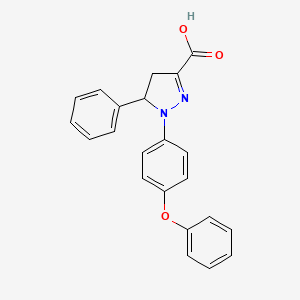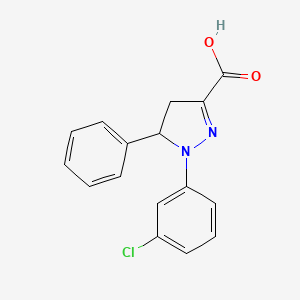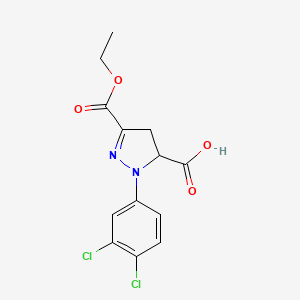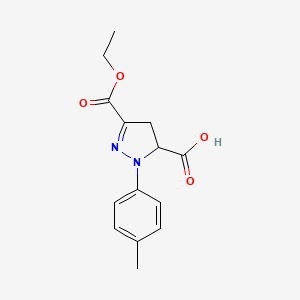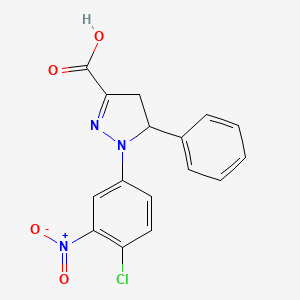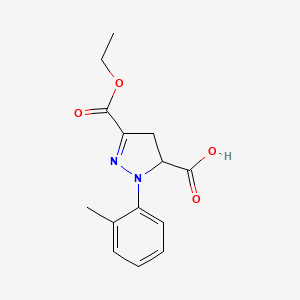
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as EPC-1, is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is a synthetic compound that has been studied for its potential applications in the treatment of inflammation, pain, and other diseases. EPC-1 has been found to be a potent and selective inhibitor of COX-2, and has been studied for its potential use in the treatment of chronic pain and inflammation.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the treatment of inflammation, pain, and other diseases. It has been found to be a potent and selective inhibitor of COX-2, and has been studied for its potential use in the treatment of chronic pain and inflammation. In addition, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to be effective in reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can reduce the production of these pro-inflammatory molecules, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to be a potent and selective inhibitor of COX-2. As such, it has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects can lead to a reduction in inflammation and pain.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in laboratory experiments is its potency and selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid also has some limitations. It is not as stable as other small molecule inhibitors, and its effects can be short-lived. In addition, it is not as potent as other inhibitors, so higher concentrations may be required for optimal results.
Future Directions
The potential applications of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid are numerous, and there are many future directions for research. These include further investigation into its potential anti-inflammatory, anti-cancer, and analgesic effects. In addition, further research could be conducted into the development of more stable and potent analogs of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, as well as new methods of delivery. Finally, further research could be conducted into the effects of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid on other enzymes involved in inflammation and pain, such as 5-lipoxygenase and 12-lipoxygenase.
Synthesis Methods
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized using a two-step synthesis method. The first step involves the condensation of 2-methylphenylacetic acid with ethyl chloroformate to form the ethoxycarbonyl ester of 2-methylphenylacetic acid. The second step involves the reaction of the ethoxycarbonyl ester with 5-aminopyrazole-4-carboxylic acid to form 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-12(13(17)18)16(15-10)11-7-5-4-6-9(11)2/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKAWJQZBURCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





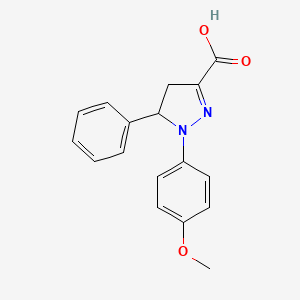
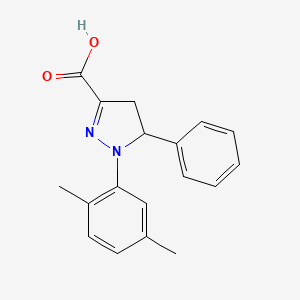
![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)

